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Introduction

NADPH oxidase 2 (Nox2) is a multi-subunit enzyme complex that plays a critical role in host
defense and various signaling pathways by producing superoxide radicals (Oz7). Dysregulation
of Nox2 activity is implicated in numerous diseases, making it a key target for therapeutic
intervention. The cytochrome c reduction assay is a widely used spectrophotometric method to
measure the production of extracellular superoxide by Nox2. This application note provides a
detailed protocol for performing the cytochrome c reduction assay to determine Nox2 activity,
particularly in a cell-free system.

Principle of the Assay

The assay is based on the ability of superoxide anions to reduce ferricytochrome c (Fe3*) to
ferrocytochrome c (Fe?*). The reduction of cytochrome c results in a distinct absorbance peak
at 550 nm. The rate of increase in absorbance at this wavelength is directly proportional to the
rate of superoxide production. To ensure the specificity of the assay for superoxide, a parallel
reaction containing superoxide dismutase (SOD) is run. SOD is an enzyme that rapidly
dismutates superoxide to hydrogen peroxide and oxygen, thus inhibiting the reduction of
cytochrome c by superoxide. The SOD-inhibitable portion of the cytochrome c reduction is
therefore attributed to superoxide production by Nox2.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12372968?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Data Presentation

Parameter Value Reference

Molar Extinction Coefficient ()

of reduced cytochrome c at 21.0x 10 M~cm [1]
550 nm
Cytochrome ¢ Concentration 50 - 100 uM [2]
NADPH Concentration 100 - 200 uM [2]
Superoxide Dismutase (SOD)

_ 100 - 300 U/mL [2]
Concentration
Wavelength for Absorbance

550 nm [3]

Measurement

Experimental Protocols
Reagent Preparation

1. Assay Buffer (Phosphate Buffer):

e 50 mM Potassium Phosphate, pH 7.0

e 1 mMEGTA

e 1 mM MgCl2

e Store at 4°C.

2. Cytochrome c Solution:

e Prepare a 1 mM stock solution of cytochrome ¢ from equine heart in Assay Buffer.
o Store in aliquots at -20°C.

o For the assay, dilute to a working concentration of 50-100 uM in Assay Buffer.

3. NADPH Solution:
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» Prepare a 10 mM stock solution of NADPH in Assay Buffer.

e Prepare fresh on the day of the experiment and keep on ice.

o For the assay, dilute to a working concentration of 100-200 uM in Assay Buffer.

4. Superoxide Dismutase (SOD) Solution:

e Prepare a 3000 U/mL stock solution of SOD from bovine erythrocytes in Assay Buffer.
o Store in aliquots at -20°C.

o For the assay, use a final concentration of 100-300 U/mL.

5. Arachidonic Acid (AA) or Sodium Dodecyl Sulfate (SDS) (for cell-free activation):

e Prepare a 10 mM stock solution of AA in ethanol or a 10% (w/v) stock solution of SDS in
water.

e Store at -20°C.

Sample Preparation: Cell-Free System (Membrane and
Cytosolic Fractions)

This protocol is designed for a cell-free reconstituted system, which allows for the precise study
of Nox2 activation.

1. Cell Lysis and Fractionation:

» Harvest cells (e.g., neutrophils, or cell lines expressing Nox2 components) and wash with
ice-cold PBS.

o Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM
MgClz, 10 mM KCI, 1 mM DTT, and protease inhibitors).

¢ Allow cells to swell on ice for 15-20 minutes.

» Lyse the cells using a Dounce homogenizer or by sonication.
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e Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes to remove nuclei and
unbroken cells.

o Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour
at 4°C to pellet the membranes.

e The resulting supernatant is the cytosolic fraction, and the pellet is the membrane fraction.[4]
2. Fraction Preparation:

o Carefully collect the cytosolic fraction.

e Resuspend the membrane pellet in Assay Buffer.

» Determine the protein concentration of both fractions using a standard protein assay (e.g.,
BCA or Bradford).

e The fractions can be stored at -80°C for future use.

Assay Protocol (96-well plate format)

o Prepare Reaction Mixtures: In a 96-well microplate, prepare the following reaction mixtures
for each sample, including a control with SOD.

Component Volume (pL) Final Concentration
Assay Buffer Variable

Membrane Fraction 20 pg protein

Cytosolic Fraction 40 ug protein

Cytochrome c (working
) 50 pL 50 uM
solution)

SOD (or Assay Buffer for

10 yL 300 U/mL
control)

Total Volume before activation X UL
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¢ Initiate the Reaction:

o To activate the Nox2 complex in the cell-free system, add an activator such as Arachidonic
Acid (final concentration ~100 uM) or SDS (final concentration ~0.05%).

o Immediately after adding the activator, add NADPH to a final concentration of 100-200 pM
to start the reaction.

e Kinetic Measurement:
o Immediately place the plate in a microplate reader pre-warmed to 37°C.

o Measure the absorbance at 550 nm every minute for 15-30 minutes.

Data Analysis and Calculation

o Calculate the Rate of Cytochrome ¢ Reduction:

o For each well, determine the rate of change in absorbance at 550 nm per minute
(AA550/min) from the linear portion of the kinetic curve.

e Calculate the SOD-Inhibitable Rate:

o Subtract the rate of the reaction with SOD from the rate of the reaction without SOD to
obtain the SOD-inhibitable rate of cytochrome c reduction.

o SOD-inhibitable rate = (AA550/min without SOD) - (AA550/min with SOD)
o Calculate Superoxide Production:
o Use the Beer-Lambert law to calculate the amount of superoxide produced.

o Superoxide (nmol/min/mg protein) = (SOD-inhibitable rate x 10°) / (¢ x path length x mg
protein)

= £€=21,000 M~1cm~* (molar extinction coefficient of reduced cytochrome c)[1]

» path length (cm) = the light path of the sample in the microplate well (this needs to be
determined for the specific plate and volume used).
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= mg protein = the amount of membrane protein added to the well.

Mandatory Visualizations
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Caption: Biochemical principle of the cytochrome c reduction assay for superoxide detection.

Experimental Workflow for Cell-Free Nox2 Assay
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Caption: Experimental workflow for the cell-free cytochrome c reduction assay for Nox2.
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Nox2 Activation Signaling Pathway
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Caption: Simplified signaling pathway of Nox2 activation and assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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